molecular formula C10H9BrN2O2 B13274289 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13274289
M. Wt: 269.09 g/mol
InChI Key: BEGAOQGOWDAYGS-UHFFFAOYSA-N
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Description

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a but-2-yn-1-yl group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multiple steps:

    Amination: The but-2-yn-1-yl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated pyridine derivative.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A related compound with similar structural features but lacking the but-2-yn-1-yl and carboxylic acid groups.

    2-Amino-5-bromopyrimidine: Another similar compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the but-2-yn-1-yl group and the carboxylic acid group distinguishes it from other brominated pyridine derivatives, providing unique opportunities for chemical modification and application.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-2-(but-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h5-6H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

BEGAOQGOWDAYGS-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

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